2-(1,3-benzoxazol-2-yl)phenol;zinc 2-(1,3-benzoxazol-2-yl)phenol;zinc
Brand Name: Vulcanchem
CAS No.:
VCID: VC17954267
InChI: InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;
SMILES:
Molecular Formula: C26H18N2O4Zn
Molecular Weight: 487.8 g/mol

2-(1,3-benzoxazol-2-yl)phenol;zinc

CAS No.:

Cat. No.: VC17954267

Molecular Formula: C26H18N2O4Zn

Molecular Weight: 487.8 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzoxazol-2-yl)phenol;zinc -

Specification

Molecular Formula C26H18N2O4Zn
Molecular Weight 487.8 g/mol
IUPAC Name 2-(1,3-benzoxazol-2-yl)phenol;zinc
Standard InChI InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;
Standard InChI Key UOCMXZLNHQBBOS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn]

Introduction

Chemical Identity and Structural Composition

The compound is formally identified as bis2-(1,3-benzoxazol-2-yl)phenolatozinc(II), with the formula [Zn(C13H8NO2)2(C12H8N2)]0.5C13H9NO2[Zn(C_{13}H_8NO_2)_2(C_{12}H_8N_2)]·0.5C_{13}H_9NO_2. Its structure comprises a central zinc ion coordinated by two deprotonated 2-(1,3-benzoxazol-2-yl)phenolate ligands and one 1,10-phenanthroline molecule, adopting an octahedral geometry . The asymmetric unit also includes a disordered free ligand molecule occupying a crystallographic twofold axis, contributing to the structural complexity.

Table 1: Crystallographic Data for the Zinc Complex

ParameterValue
Crystal systemMonoclinic
Space groupC2/cC2/c
Unit cell dimensionsa=24.75A˚,b=10.52A˚,c=21.97A˚a = 24.75 \, \text{Å}, \, b = 10.52 \, \text{Å}, \, c = 21.97 \, \text{Å}
β=117.3\beta = 117.3^\circ
Volume5058.4A˚35058.4 \, \text{Å}^3
Z8
R factor (final)0.060
wR factor (final)0.155
Mean C-C bond length0.006A˚0.006 \, \text{Å}

Synthesis and Crystallographic Characterization

The synthesis involves refluxing zinc acetate dihydrate with equimolar amounts of 2-(1,3-benzoxazol-2-yl)phenol and 1,10-phenanthroline in methanol. Crystallization from a dimethylformamide-methanol mixture yields single crystals suitable for X-ray diffraction . Key synthetic considerations include:

  • Ligand Deprotonation: The phenolic -OH group of 2-(1,3-benzoxazol-2-yl)phenol undergoes deprotonation, enabling coordination via the oxygen atom.

  • Co-Ligand Role: 1,10-Phenanthroline acts as a neutral bidentate ligand, completing the octahedral coordination sphere.

Disorder in the co-crystallized free ligand (occupying 13% of the lattice) was identified via crystallographic refinement, with partial occupancy modeled across symmetry-related positions . The checkCIF/PLATON analysis flagged alerts for high and low displacement parameters (Ueq) in specific carbon atoms, suggesting localized thermal motion or static disorder .

Structural and Electronic Properties

Coordination Geometry

The zinc center adopts a distorted octahedral geometry, with bond lengths and angles consistent with similar Zn(II) complexes:

  • Zn-O bonds: 1.952.10A˚1.95–2.10 \, \text{Å} (phenolate oxygen)

  • Zn-N bonds: 2.122.25A˚2.12–2.25 \, \text{Å} (phenanthroline nitrogen)

The benzoxazole rings remain planar, with dihedral angles of <5° relative to the central phenolic ring, facilitating π-π stacking interactions between adjacent molecules.

Spectroscopic Features

While direct spectroscopic data for this compound is limited, analogous zinc-benzoxazole complexes exhibit:

  • IR Absorptions: v(C=N)v(\text{C=N}) at 16101640cm11610–1640 \, \text{cm}^{-1} and v(C-O)v(\text{C-O}) at 12501280cm11250–1280 \, \text{cm}^{-1} .

  • Fluorescence: Emission maxima near 400nm400 \, \text{nm} with quantum yields up to 0.45, attributed to ligand-centered transitions .

Functional Implications and Comparative Analysis

Antimicrobial Activity

Zinc complexes of benzoxazole derivatives demonstrate broad-spectrum antimicrobial properties. For example, a related Zn(II) complex with 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol showed minimum inhibitory concentrations (MICs) of 832μg/mL8–32 \, \mu\text{g/mL} against E. coli and S. aureus . While the current compound’s bioactivity remains untested, structural similarities suggest potential efficacy.

Photophysical Applications

The conjugated π-system of the benzoxazole ligand enables luminescence, a trait exploited in optoelectronic materials. Fluorescent Zn(II) complexes emitting in the 371416nm371–416 \, \text{nm} range have been reported, with Stokes shifts of 5090nm50–90 \, \text{nm} .

Table 2: Comparative Photophysical Data for Related Complexes

Complexλabs\lambda_{\text{abs}} (nm)λem\lambda_{\text{em}} (nm)Quantum Yield
Zn(II)-naphthoxazole 317–323371–4160.32–0.45
Cd(II)-benzoxazole 305–315365–3980.28–0.41

Challenges and Future Directions

Despite its structural elucidation, several questions remain:

  • Disorder Management: Improving crystallization conditions to minimize ligand disorder.

  • Bioactivity Screening: Evaluating anticancer or antimicrobial potential, informed by analogous complexes .

  • Optoelectronic Optimization: Tuning emission profiles via ligand functionalization.

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